Cas no 1603500-70-4 (methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)

Methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate is a specialized organic compound featuring a piperidine ring substituted with a methyl group at the 6-position and an ester-linked oxobutanoate moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate for bioactive molecule development. The presence of both carbonyl and ester functionalities enhances reactivity, enabling further derivatization under controlled conditions. Its well-defined stereochemistry and stability under standard handling conditions make it a reliable choice for precision synthesis. The compound is typically handled under inert conditions to preserve its integrity.
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate structure
1603500-70-4 structure
Product Name:methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate
CAS No:1603500-70-4
MF:C11H19NO3
MW:213.273463487625
CID:6378161
PubChem ID:116685404
Update Time:2025-08-03

methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate
    • 1603500-70-4
    • EN300-1125310
    • Inchi: 1S/C11H19NO3/c1-7-5-4-6-9(12-7)8(2)10(13)11(14)15-3/h7-9,12H,4-6H2,1-3H3
    • InChI Key: NEUIFICODUBNTQ-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)OC)C(C)C1CCCC(C)N1

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.4Ų

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Additional information on methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate

Introduction to Methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate (CAS No. 1603500-70-4)

Methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate, identified by its CAS number 1603500-70-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug development.

The molecular structure of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate features a piperidine ring substituted with a methyl group at the 6-position and an acetoacetate moiety at the 3-position. This unique arrangement of functional groups contributes to its potential pharmacological properties. The presence of the piperidine ring suggests possible interactions with biological targets such as enzymes and receptors, while the acetoacetate group may enhance solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. The< strong>6-methylpiperidin-2-yl substituent in this molecule is particularly noteworthy, as it has been identified in several bioactive scaffolds that show efficacy in preclinical studies. Research indicates that compounds with similar structural motifs may have potential applications in treating conditions such as neurodegenerative diseases and chronic inflammation.

One of the most compelling aspects of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate is its potential to serve as a lead compound for further derivatization. By modifying the substituents on the piperidine ring or the acetoacetate group, chemists can explore a wide range of biological activities. For instance, studies have shown that analogs of this compound can exhibit inhibitory effects on certain enzymes involved in pain signaling and inflammation.

The synthesis of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate involves multi-step organic reactions, including condensation, cyclization, and esterification processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical in confirming the structural integrity of the compound.

Evaluation of the pharmacokinetic properties of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate is essential for understanding its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for drug candidates. Additionally, its solubility profile indicates that it may be suitable for formulation into various dosage forms, including oral tablets and injectables.

The toxicological profile of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate has also been examined in preclinical models. Initial toxicity studies have shown that the compound is well-tolerated at moderate doses, with no significant adverse effects observed. However, further comprehensive safety assessments are necessary to ensure its suitability for human use. These studies will include evaluations of acute toxicity, chronic toxicity, and potential carcinogenicity.

In conclusion, methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate (CAS No. 1603500-70-4) represents a promising candidate for pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity and favorable pharmacokinetic properties, make it an attractive molecule for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one may play a crucial role in addressing unmet medical needs.

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